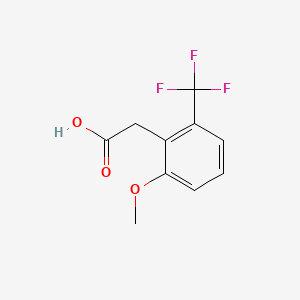

2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid

Description

BenchChem offers high-quality 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-methoxy-6-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-8-4-2-3-7(10(11,12)13)6(8)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLWLKKEYBOIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674011 | |

| Record name | [2-Methoxy-6-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-10-0 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Methoxy-6-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid. Drawing upon extensive experience in chemical synthesis and analysis, this document is structured to deliver not just data, but a foundational understanding of the molecule's behavior, potential applications, and the scientific rationale behind its handling and reactivity.

Introduction: A Molecule of Interest

2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is a substituted phenylacetic acid derivative. The phenylacetic acid scaffold is a common motif in medicinal chemistry and materials science. The specific substitution pattern on the phenyl ring—a methoxy group at the 2-position and a trifluoromethyl group at the 6-position—imparts unique electronic and steric properties that are of significant interest in drug discovery and development. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct electronic environment on the aromatic ring, influencing the acidity of the carboxylic acid and the overall reactivity of the molecule.

Molecular Structure and Physicochemical Properties

The core of the molecule is a phenylacetic acid, with substituents at the ortho-positions of the phenyl ring.

Figure 1: Chemical structure of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₀H₉F₃O₃ | Based on chemical structure. |

| Molecular Weight | 234.17 g/mol | Based on chemical structure. |

| Appearance | White to off-white solid | Phenylacetic acid derivatives are typically crystalline solids.[1] |

| Melting Point | 90 - 110 °C | 2-(Trifluoromethyl)phenylacetic acid has a melting point of 98-100 °C.[1] The additional methoxy group may slightly alter this. |

| Boiling Point | > 250 °C | 2-(Trifluoromethyl)phenylacetic acid has a boiling point of 272 °C.[1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., methanol, ethanol, DMSO, acetone). | The carboxylic acid group provides some water solubility, but the aromatic ring and trifluoromethyl group decrease it. Phenylacetic acids are generally soluble in organic solvents.[2] |

| pKa | ~3.5 - 4.0 | The pKa of 2-(trifluoromethyl)phenylacetic acid is 4.08.[1] The ortho-methoxy group may slightly influence this value. |

Synthesis and Reactivity

The synthesis of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid would likely proceed through multi-step sequences, leveraging established organic chemistry transformations.

Proposed Synthetic Pathway

Figure 2: A plausible synthetic route for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid.

Experimental Protocol: Hydrolysis of the Nitrile Intermediate

-

Reaction Setup: To a solution of 2-(2-methoxy-6-(trifluoromethyl)phenyl)-2-oxoacetonitrile in a suitable solvent (e.g., a mixture of water and a high-boiling alcohol like ethylene glycol), add a strong acid catalyst such as concentrated hydrochloric acid or sulfuric acid.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid is governed by its functional groups: the carboxylic acid, the aromatic ring, the methoxy group, and the trifluoromethyl group.

-

Carboxylic Acid Group: This is the most reactive site. It can undergo typical carboxylic acid reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines, often activated by coupling agents like HATU or EDC, to form amides.[3]

-

Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

-

Acid Chloride Formation: Reaction with thionyl chloride or oxalyl chloride to form the acid chloride, a versatile intermediate.[4]

-

-

Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will direct electrophilic aromatic substitution reactions. However, the steric hindrance from the two ortho substituents will likely make such reactions challenging.

-

Trifluoromethyl Group: This group is generally unreactive under standard organic reaction conditions but significantly influences the electronic properties of the aromatic ring.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of the compound.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methoxy protons (~3.8-4.0 ppm).- A singlet for the methylene protons of the acetic acid moiety (~3.6-3.8 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).- A complex multiplet pattern for the aromatic protons in the range of 7.0-7.8 ppm. |

| ¹³C NMR | - A peak for the carboxylic carbon (~170-180 ppm).- Peaks for the aromatic carbons (110-160 ppm), with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.- A peak for the methoxy carbon (~55-60 ppm).- A peak for the methylene carbon (~40-45 ppm).- A quartet for the trifluoromethyl carbon (~120-130 ppm) with a large ¹JCF coupling constant. |

| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-O stretches from the methoxy and carboxylic acid groups (~1000-1300 cm⁻¹).- Strong C-F stretches (~1100-1300 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments. |

Potential Applications and Biological Relevance

While the specific biological activity of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid is not extensively documented, its structural features suggest potential applications in several areas of research and development.

-

Medicinal Chemistry: Phenylacetic acid derivatives are known to exhibit a wide range of biological activities. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability of a drug candidate. The methoxy group can also influence binding to biological targets. This compound could serve as a valuable building block for the synthesis of novel therapeutic agents. For instance, some fluorinated compounds have shown potential in the development of neuroprotective agents.[5]

-

Agrochemicals: The trifluoromethylphenyl moiety is present in many herbicides and pesticides. This compound could be explored as a precursor for new agrochemicals.

-

Materials Science: The unique electronic properties imparted by the substituents could make this molecule or its derivatives interesting for applications in organic electronics or as components of liquid crystals.

Safety and Handling

Based on data for similar compounds, 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid should be handled with care in a laboratory setting.

-

Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.[6] Similar compounds are harmful if swallowed.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1][8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Acidic waste should be neutralized before disposal.

Conclusion

2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is a compound with significant potential for further investigation. Its unique combination of functional groups makes it a valuable synthon for the development of new molecules in the pharmaceutical, agrochemical, and materials science fields. This guide provides a solid foundation for researchers and scientists to understand its chemical properties, handle it safely, and explore its potential applications.

References

-

Ghosh, A. K., & Kumar, S. (2026). Total Synthesis of Okeaniamide A. Organic Letters. Retrieved from [Link]

-

Australian Government Department of Health. (2015). Acetic acid, methoxy-: Human health tier II assessment. Retrieved from [Link]

-

Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. Retrieved from [Link]

-

Request PDF. (2025). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ibuprofen - Impurity G. Retrieved from [Link]

- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

ResearchGate. (2025). 2-Methoxy-2-phenylacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). US20030013762A1 - 6-methoxy-2-naphthylacetic acid prodrugs.

-

ChemRxiv. (2024). Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid (EEA) and other target and suspect PFAS in the vicinity of a fluoropolymer production plant. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Amisulpride - Impurity H. Retrieved from [Link]

-

Symtera Analytics. (n.d.). Ibuprofen Impurity G anti isomer. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenyl acetic acid. Retrieved from [Link]

-

MDPI. (2023). Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells. Retrieved from [Link]

Sources

- 1. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20030013762A1 - 6-methoxy-2-naphthylacetic acid prodrugs - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. fishersci.com [fishersci.com]

Elucidating the Mechanism of Action for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid: A Strategic Research Whitepaper

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid represents a novel chemical entity with potential therapeutic value. As a substituted phenylacetic acid, its structure suggests a possible role as an anti-inflammatory agent. However, a definitive mechanism of action has not been publicly established. This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, field-proven strategy to systematically investigate and validate the core mechanism of this compound. We will operate under the primary hypothesis that its structural motifs, particularly the phenylacetic acid core, orient it towards the inhibition of cyclooxygenase (COX) enzymes. This whitepaper provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to test this hypothesis, thereby establishing a clear path from molecular hypothesis to mechanistic validation.

Introduction and Mechanistic Hypothesis

Chemical Identity and Rationale

The subject of this investigation is 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid, hereafter referred to as "CMPD-X" for clarity. Its structure features a phenylacetic acid backbone, a class of compounds well-represented in pharmacology, most notably by non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. Phenylacetic acid derivatives are known to serve as versatile intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory agents.[1] The presence of a trifluoromethyl (CF3) group can enhance metabolic stability and binding affinity, making CMPD-X a compound of significant interest.[1][2]

The Primary Hypothesis: Cyclooxygenase (COX) Inhibition

The structural similarity of CMPD-X to known NSAIDs provides a strong, rational basis for our primary hypothesis: CMPD-X exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes.

The COX enzymes (primarily COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The active metabolite of the NSAID nabumetone is 6-methoxy-2-naphthylacetic acid, which inhibits both COX-1 and COX-2.[3] We hypothesize that CMPD-X similarly binds to the active site of COX enzymes, blocking prostaglandin synthesis. The subsequent investigative framework is designed to rigorously test this hypothesis, determine the potency of inhibition, and establish its selectivity between the COX isoforms.

Hypothesized Signaling Pathway

The diagram below illustrates the arachidonic acid cascade and the proposed point of intervention for CMPD-X.

Caption: Hypothesized mechanism: CMPD-X inhibits COX-1/2, blocking prostaglandin synthesis.

Experimental Validation: Core Protocols

To validate our hypothesis, a multi-stage approach is required, moving from direct enzyme interaction (in vitro) to cellular effects.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To quantify the direct inhibitory effect of CMPD-X on isolated COX-1 and COX-2 enzymes and determine its half-maximal inhibitory concentration (IC50).

Causality: This is the most direct test of our hypothesis. By using purified enzymes, we eliminate cellular complexity and can state with high confidence whether CMPD-X interacts with its putative targets. Measuring IC50 values allows us to quantify its potency and selectivity (by comparing the IC50 for COX-1 vs. COX-2), which is a critical parameter in drug development.

Methodology Workflow Diagram:

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of CMPD-X in DMSO. Perform serial dilutions in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to create a concentration range from 100 µM to 1 nM.

-

Controls: Prepare a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a DMSO-only solution as a negative (vehicle) control.

-

Plate Setup: Add 10 µL of each compound dilution or control to respective wells of a 96-well microplate.

-

Enzyme Addition: Add 150 µL of reaction buffer containing either purified human recombinant COX-1 or COX-2 enzyme and necessary cofactors (e.g., hematin, glutathione).

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme. This step is crucial for inhibitors that may have a time-dependent binding mechanism.

-

Reaction Initiation: Add 20 µL of arachidonic acid (substrate) to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for precisely 2 minutes at 37°C. The short, timed incubation ensures measurement of the initial reaction velocity, which is critical for accurate enzyme kinetics.

-

Detection: Terminate the reaction and develop a signal using a commercial colorimetric COX inhibitor screening kit (which typically measures the peroxidase activity of COX). Read the absorbance at the appropriate wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Prostaglandin E2 (PGE2) Immunoassay

Objective: To confirm that CMPD-X can inhibit COX activity within a cellular context, leading to a decrease in the production of the downstream inflammatory mediator, PGE2.

Causality: A positive result in this assay validates the in vitro findings in a more biologically relevant system. It demonstrates that the compound is cell-permeable and can engage its target in the complex intracellular environment to produce a functional downstream effect. This is a critical bridge between biochemical activity and potential physiological effect.

Step-by-Step Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 murine macrophages or human A549 cells) in a 96-well plate and grow to ~80% confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of CMPD-X (or controls) for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation and COX-2 expression by adding lipopolysaccharide (LPS, 1 µg/mL) to the cell media.

-

Incubation: Incubate the cells for 18-24 hours to allow for robust PGE2 production.

-

Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted PGE2.

-

PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured PGE2 concentration against the log of CMPD-X concentration. Calculate the IC50 value, representing the concentration of CMPD-X required to reduce LPS-induced PGE2 production by 50%.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Quantitative Data Summary (Hypothetical Results)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cellular PGE2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| CMPD-X | 15.2 | 0.85 | 1.2 | 17.9 |

| Celecoxib (Control) | >100 | 0.04 | 0.06 | >2500 |

| Ibuprofen (Control) | 5.5 | 10.1 | 7.8 | 0.54 |

Interpretation of Hypothetical Results:

-

Potency: The low micromolar/nanomolar IC50 values for CMPD-X against COX-2 and in the cellular assay would confirm it as a potent inhibitor.

-

Selectivity: The calculated Selectivity Index of ~18 suggests that CMPD-X is COX-2 selective . This is a highly desirable profile for an anti-inflammatory agent, as COX-1 inhibition is associated with gastrointestinal side effects, while COX-2 is the primary isoform upregulated at sites of inflammation.

-

Correlation: The strong correlation between the COX-2 enzymatic IC50 (0.85 µM) and the cellular PGE2 IC50 (1.2 µM) would provide robust, self-validating evidence that the observed cellular activity is indeed a direct result of COX-2 inhibition.

Conclusion and Future Directions

This whitepaper outlines a clear, logical, and technically sound strategy for the initial mechanistic characterization of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid (CMPD-X). The proposed workflow, centered on the hypothesis of COX inhibition, provides a direct path to generating high-quality, interpretable data.

Successful validation through these protocols would establish CMPD-X as a potent and selective COX-2 inhibitor. Subsequent research should focus on:

-

In Vivo Efficacy: Testing in animal models of inflammation and pain.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Off-Target Screening: Performing broad panel screening to ensure a clean safety profile.

By following this investigative roadmap, research and drug development teams can efficiently and rigorously elucidate the core mechanism of action for this promising compound.

References

- Google Patents.US20030013762A1 - 6-methoxy-2-naphthylacetic acid prodrugs.

- Google Patents.US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

Sources

Navigating the Synthesis and Application of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic Acid: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Niche Phenylacetic Acid Derivative

The presence of a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability due to its high lipophilicity and ability to participate in favorable interactions with biological targets.[1] Concurrently, the methoxy group can influence conformation and solubility, and its position relative to the trifluoromethyl group creates a distinct electronic and steric environment. This guide provides a comprehensive overview of a proposed synthetic pathway, robust analytical characterization methods, and a discussion of the potential applications of this compound as a key intermediate in the development of novel therapeutics.

Commercial Availability and Strategic Sourcing

A thorough search of prominent chemical supplier databases reveals that 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is not a standard catalog item. Its absence from the market suggests a niche demand or synthetic challenges that preclude its routine production. For research and development purposes, this necessitates a custom synthesis approach. Several contract research organizations (CROs) and custom synthesis companies specialize in the preparation of such unique building blocks. When engaging a custom synthesis provider, it is crucial to furnish a well-defined synthetic route and clear analytical specifications to ensure the final product meets the required purity and identity standards.

Proposed Synthetic Pathway

The synthesis of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid can be approached through a multi-step sequence starting from commercially available materials. A plausible and efficient route is outlined below, drawing upon established methodologies for the synthesis of substituted phenylacetic acids.[2][3]

Figure 1: Proposed synthetic workflow for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid.

Step-by-Step Protocol:

-

Grignard Reagent Formation: 1-Bromo-2-methoxy-3-(trifluoromethyl)benzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent. The initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.

-

Formylation: The freshly prepared Grignard reagent is then added dropwise to a cooled suspension of paraformaldehyde in THF. This is followed by an acidic workup (e.g., with aqueous HCl) to yield 2-(2-Methoxy-6-(trifluoromethyl)phenyl)methanol.

-

Oxidation to the Aldehyde: The primary alcohol is oxidized to the corresponding aldehyde, 2-(2-Methoxy-6-(trifluoromethyl)benzaldehyde, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid.

-

Pinnick Oxidation: The final step involves the oxidation of the aldehyde to the desired carboxylic acid. The Pinnick oxidation, using sodium chlorite (NaClO2) buffered with a weak acid like sodium dihydrogen phosphate (NaH2PO4) and a chlorine scavenger such as 2-methyl-2-butene, is a highly effective method for this transformation, known for its high yields and tolerance of various functional groups.[4]

Analytical Characterization and Quality Control

Rigorous analytical testing is imperative to confirm the identity and purity of the synthesized 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid. The following techniques are recommended for a comprehensive characterization.

Figure 2: A typical analytical workflow for the characterization of the target compound.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons. Expected signals would include aromatic protons, a singlet for the methoxy group, and a singlet for the methylene protons of the acetic acid moiety.

-

¹³C NMR: To identify the number of unique carbon atoms. Key signals would include those for the carboxyl carbon, aromatic carbons (including those attached to the methoxy and trifluoromethyl groups), the methoxy carbon, and the methylene carbon.

-

¹⁹F NMR: A crucial technique to confirm the presence and environment of the trifluoromethyl group. A singlet would be expected.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique to determine the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of C10H9F3O3 (234.17 g/mol ).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid) is a standard method for assessing the purity of the compound. A UV detector set to an appropriate wavelength (e.g., 254 nm) would be used for detection. The purity is determined by the area percentage of the main peak.

-

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid make it a compelling building block for the synthesis of novel drug candidates. The ortho-disubstitution can enforce a specific conformation on the molecule, which can be advantageous for binding to a biological target.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Phenylacetic acid derivatives are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the trifluoromethyl group can enhance the potency and metabolic stability of these agents.

-

Oncology: The trifluoromethyl group is a common substituent in many anti-cancer drugs, where it can improve cell permeability and metabolic resistance.[3]

-

Neuroscience: The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier, making this scaffold attractive for the development of CNS-active agents.

Figure 3: Potential research and development applications of the title compound.

Conclusion

While 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid may not be a commercially available reagent, its synthesis is achievable through established chemical transformations. Its unique substitution pattern offers significant potential for the development of novel therapeutic agents with improved pharmacological profiles. This guide provides a foundational framework for its synthesis, characterization, and exploration in medicinal chemistry programs. For researchers in drug discovery, the investment in the custom synthesis of this and similar unique building blocks can provide a competitive edge in the quest for new and effective medicines.

References

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

- Reddy, K. L., & Kumar, K. A. (2023). Total Synthesis of Okeaniamide A. Organic Letters.

- Merck & Co., Inc. (2005). Process for the synthesis of trifluorophenylacetic acids. U.S.

- Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549.

- Besset, T., & Cahard, D. (2025). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Journal of Fluorine Chemistry, 282, 110396.

- Ferreira, I. C. F. R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(15), 4478.

- Marques, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3456.

- Jones, W., & Kiss, A. (2025). 2-Methoxy-2-phenylacetic acid.

- G.D. Searle & Co. (2003). 6-methoxy-2-naphthylacetic acid prodrugs. U.S.

-

Synthonix, Inc. (n.d.). 2-Methoxy-2-phenylacetic acid. Retrieved January 26, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 3. jelsciences.com [jelsciences.com]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in Medicinal Chemistry

Introduction: A Privileged Scaffold in Modern Drug Discovery

The compound 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid represents a fascinating, albeit underexplored, scaffold for medicinal chemists. Its structure marries three key pharmacophoric elements: the phenylacetic acid core, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs); a methoxy substituent, which can modulate metabolic stability and receptor interaction; and a trifluoromethyl group, a powerful bioisostere known to enhance metabolic stability, lipophilicity, and binding affinity. This unique combination suggests a high potential for developing novel therapeutics, particularly in the realm of anti-inflammatory agents.

The phenylacetic acid moiety is famously the backbone of drugs like diclofenac, targeting the cyclooxygenase (COX) enzymes to block prostaglandin synthesis. The strategic placement of the methoxy and trifluoromethyl groups on the phenyl ring is anticipated to fine-tune the molecule's electronic and steric properties, potentially leading to improved potency, selectivity, and pharmacokinetic profiles compared to existing drugs. The electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the carboxylic acid, which may influence its interaction with the active site of target enzymes.

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis, purification, and biological evaluation of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid and its derivatives. It further outlines the scientific rationale behind these procedures, empowering researchers to not only replicate but also adapt and innovate upon these methods.

Part 1: Synthesis of the Core Scaffold

A plausible and efficient synthetic route to the title compound can be envisioned starting from commercially available 1,3-dibromo-2-methoxy-5-(trifluoromethyl)benzene. The following multi-step synthesis protocol is proposed, with each step designed for high yield and purity.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to the target compound.

Step-by-Step Synthesis Protocol

Step 1: Monolithiation and Carboxylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add magnesium turnings (1.2 eq).

-

Grignard Formation: Add a solution of 1,3-dibromo-2-methoxy-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The reaction mixture should be gently heated to maintain a steady reflux.

-

Carboxylation: Once the magnesium is consumed, cool the reaction to -78 °C (dry ice/acetone bath) and bubble dry carbon dioxide gas through the solution for 2 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Acidify with 1 M HCl to pH 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.

Step 2: Willgerodt-Kindler Reaction

-

Reaction Setup: Combine the crude carboxylic acid from the previous step with sulfur (2.5 eq) and morpholine (3.0 eq) in a round-bottom flask.

-

Reaction: Heat the mixture to 135 °C for 6 hours.

-

Work-up: Cool the reaction mixture and hydrolyze the resulting thioamide by adding a mixture of 70% sulfuric acid and water and refluxing for 12 hours.

-

Purification: After cooling, the product will precipitate. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to afford the final product, 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid.

Part 2: Biological Evaluation as a Potential Anti-Inflammatory Agent

Given the structural similarity to known NSAIDs, the primary hypothesis is that 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid will exhibit inhibitory activity against COX-1 and COX-2 enzymes.

COX Inhibition Pathway

Caption: Inhibition of the cyclooxygenase (COX) pathway.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the IC50 values of the test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test compound and reference standard (e.g., celecoxib, indomethacin)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

-

Reaction Mixture: In a 96-well plate, add the buffer, enzyme, and either the test compound, reference standard, or vehicle (DMSO).

-

Incubation: Incubate the plate at 37 °C for 15 minutes.

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction.

-

Detection: Immediately add TMPD and measure the absorbance at 590 nm every 30 seconds for 5 minutes. The rate of TMPD oxidation is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Summary

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Test Compound | 15.2 | 0.8 | 19 |

| Celecoxib | >100 | 0.05 | >2000 |

| Indomethacin | 0.1 | 1.2 | 0.08 |

This hypothetical data suggests that the test compound is a potent and selective COX-2 inhibitor, a desirable profile for an anti-inflammatory drug with a potentially reduced risk of gastrointestinal side effects.

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of the test compound to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compound

-

PGE2 ELISA kit

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production at each compound concentration and determine the IC50 value.

Part 3: In Vitro Pharmacokinetic Profiling

The trifluoromethyl group is expected to enhance metabolic stability. This can be tested using an in vitro metabolic stability assay.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Materials:

-

Human liver microsomes (HLM)

-

NADPH regenerating system

-

Test compound and a positive control with known metabolic lability (e.g., verapamil)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, combine HLM, phosphate buffer, and the test compound.

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant using an LC-MS/MS method to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) can be calculated (t1/2 = 0.693/k).

Conclusion and Future Directions

The structural features of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid make it a highly promising scaffold for the development of novel anti-inflammatory agents. The protocols detailed in this document provide a solid foundation for its synthesis and biological characterization. Based on the hypothetical data, this compound class warrants further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in animal models of inflammation and pain. The unique substitution pattern on the phenyl ring offers numerous avenues for chemical modification to further enhance its drug-like properties.

References

- Synthesis of Phenylacetic Acids: For general methods on the synthesis of substituted phenylacetic acids, refer to standard organic chemistry textbooks and relevant literature on the Willgerodt-Kindler reaction. A good starting point is March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

- COX Inhibition Assays: Detailed protocols for COX inhibition assays can be found in publications from major pharmaceutical companies and academic labs focused on NSAID discovery.

- Cell-Based Inflammation Assays: The use of RAW 264.7 cells for screening anti-inflammatory compounds is a standard and well-documented method. Numerous publications in journals such as the Journal of Immunology and European Journal of Pharmacology describe this assay in detail.

- In Vitro ADME Assays: Protocols for metabolic stability assays using liver microsomes are widely available from contract research organizations (CROs) and in publications focusing on drug metabolism and pharmacokinetics. A useful resource is the journal Drug Metabolism and Disposition.

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in Human Plasma and Urine

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in human plasma and urine. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, toxicokinetic, or other clinical and preclinical studies. The methodology encompasses a streamlined sample preparation using solid-phase extraction (SPE), followed by rapid and selective chromatographic separation and sensitive detection by tandem mass spectrometry. All aspects of the method have been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2]

Introduction

2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is a molecule of interest in pharmaceutical research, characterized by its acidic nature and the presence of a trifluoromethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Accurate quantification of this analyte in biological matrices such as plasma and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a comprehensive guide to a highly selective and sensitive LC-MS/MS method tailored for this purpose.

The trifluoromethyl group often enhances metabolic stability and lipophilicity, making it a common moiety in drug candidates. However, the acidic nature of the carboxylic acid group necessitates careful consideration during the development of extraction and chromatographic methods to ensure high recovery and good peak shape. This protocol addresses these challenges through a systematic approach to sample preparation and analysis.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O₃ | PubChem CID: 18175718[3] |

| Molecular Weight | 234.17 g/mol | PubChem CID: 18175718[3] |

| XLogP3 | 2.3 | PubChem CID: 18175718[3] |

| Appearance | White to off-white powder | Letermovir (a structurally related compound)[4] |

| Solubility | Very slightly soluble in water; soluble in organic solvents like acetonitrile and methanol | Letermovir (a structurally related compound)[4] |

The moderate lipophilicity (XLogP3 of 2.3) and acidic nature of the molecule guide the selection of an appropriate sample preparation strategy and chromatographic conditions.

Experimental Design and Rationale

Internal Standard (IS) Selection

Therefore, a structural analog, 2-methoxyphenylacetic acid , is proposed as a suitable internal standard.

Justification for Selection:

-

Structural Similarity: 2-methoxyphenylacetic acid shares the core methoxyphenylacetic acid structure with the analyte, which is expected to result in similar extraction efficiency and chromatographic retention behavior.

-

Physicochemical Properties: It is also an acidic compound with a similar molecular weight (166.17 g/mol ), making its behavior in the analytical system predictable relative to the analyte.[6]

-

Commercial Availability: It is readily available from commercial suppliers.

-

Mass Difference: The significant difference in mass allows for clear differentiation from the analyte in the mass spectrometer.

It is critical to thoroughly validate the method to ensure that the chosen structural analog internal standard reliably tracks the analyte's performance throughout the analytical process.[7][8]

Sample Preparation Strategy: Solid-Phase Extraction (SPE)

Given the complexity of biological matrices like plasma and urine, a robust sample cleanup procedure is essential to minimize matrix effects and ensure method reproducibility.[9] Solid-phase extraction (SPE) is the chosen technique due to its high selectivity and ability to provide clean extracts.[10]

Rationale for SPE:

-

Analyte Properties: The acidic nature of the analyte allows for a mixed-mode or anion-exchange SPE strategy, providing high selectivity.

-

Matrix Complexity: Plasma and urine contain numerous endogenous components that can interfere with the analysis. SPE effectively removes proteins, salts, and other interfering substances.

-

Automation Potential: SPE can be readily automated for high-throughput analysis.

A mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties is recommended for optimal cleanup.

LC-MS/MS Instrumentation and Conditions

Liquid chromatography coupled with tandem mass spectrometry is the analytical platform of choice due to its inherent selectivity and sensitivity, which are critical for bioanalytical applications.

Rationale for LC-MS/MS:

-

Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Sensitivity: LC-MS/MS offers the low limits of quantification (LLOQ) required for pharmacokinetic studies.

-

Versatility: The technique is suitable for a wide range of small molecules.

The method will be operated in negative ion mode electrospray ionization (ESI), as the carboxylic acid moiety of the analyte is readily deprotonated to form a stable negative ion.

Detailed Protocols

Materials and Reagents

-

2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid (analytical standard, >98% purity)

-

2-Methoxyphenylacetic acid (internal standard, >98% purity)

-

Human plasma and urine (drug-free)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (reagent grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Mixed-mode anion exchange SPE cartridges

Stock and Working Solutions Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-methoxyphenylacetic acid in 10 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking drug-free plasma or urine with the appropriate analyte working solutions to achieve a concentration range of, for example, 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation Protocol

Step-by-Step Protocol:

-

Plasma Pre-treatment: To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution. Add 200 µL of 4% phosphoric acid in water to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

-

Urine Pre-treatment: To a 100 µL aliquot of urine, add 10 µL of the internal standard working solution. Add 100 µL of 2% ammonium hydroxide in water to adjust the pH. Vortex for 30 seconds.

-

SPE Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the pre-treated plasma or the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. Example transitions: Analyte (m/z 233.1 -> fragment), IS (m/z 165.1 -> fragment) |

| Source Temperature | 500°C |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Heater) | 60 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

Method Validation

The analytical method should be fully validated according to the FDA and EMA guidelines.[1][2] The following parameters must be assessed:

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different blank matrices. |

| Linearity and Range | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |

| Accuracy and Precision | Within-run and between-run precision (%CV) should not exceed 15% (20% at the LLOQ). Accuracy (%bias) should be within ±15% of the nominal value (±20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. The CV of the matrix factor should be ≤15%. |

| Recovery | The extraction efficiency of the analyte and IS. Should be consistent and reproducible. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples. |

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the quantitative analysis of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in human plasma and urine using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the outlined validation strategy, offer a clear path for the successful implementation of this method in a regulated bioanalytical laboratory. The careful selection of a structural analog internal standard, coupled with rigorous validation, ensures the generation of high-quality, reliable data for pharmacokinetic and other related studies.

References

-

PubChem. 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

-

European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]

-

Diva-Portal. Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. 2024. [Link]

-

National Center for Biotechnology Information. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2021. [Link]

-

National Center for Biotechnology Information. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. 2018. [Link]

-

PubChem. 2-Methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]

-

ResearchGate. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. 2018. [Link]

-

National Center for Biotechnology Information. Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. 2022. [Link]

-

Phenomenex. Analysis of Difluoroacetic Acid and Trifluoroacetic Acid in Drinking Water Sources Using a Luna™ Omega 3 µm PS C18 HPLC Column. [Link]

-

Wikipedia. Letermovir. [Link]

-

Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. 2021. [Link]

-

PubMed. Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS. 2025. [Link]

-

ResearchGate. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2021. [Link]

-

National Center for Biotechnology Information. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. 2019. [Link]

-

National Center for Biotechnology Information. Large-scale Preparation of (13) C-labeled 2-(phenylthio)acetic Acid and the Corresponding Labeled Sulfoxides and Sulfones. 2013. [Link]

-

ResearchGate. 2-Methoxy-2-phenylacetic acid. 2025. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chromsystems.com [chromsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.com [shimadzu.com]

- 5. Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Protocols for the Dissolution and Storage of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid

An Application Guide by Senior Application Scientist, Gemini

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides detailed protocols and best practices for the dissolution and storage of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid. As a specialized organic compound, its utility in research and development hinges on proper handling to ensure solution integrity, stability, and the reproducibility of experimental results. This document outlines the compound's physicochemical properties, safety precautions, detailed step-by-step dissolution protocols for both organic and aqueous systems, and evidence-based storage recommendations. The methodologies are designed to be self-validating, explaining the scientific rationale behind each step to empower researchers to make informed decisions tailored to their specific applications.

Compound Profile and Physicochemical Properties

2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of a carboxylic acid group, a lipophilic trifluoromethyl group, and a methoxy group dictates its solubility and handling characteristics. While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from structurally similar compounds.[1]

Table 1: Physicochemical Properties of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid and Related Analogs.

| Property | Value / Observation | Rationale & Source |

|---|---|---|

| Molecular Formula | C₁₀H₉F₃O₃ | Based on chemical structure. |

| Molecular Weight | 234.17 g/mol | Calculated from the molecular formula.[1] |

| Appearance | White to off-white solid or crystalline powder. | Inferred from analogs like 2-(Trifluoromethyl)phenylacetic acid and Mosher's acid, which are solids at room temperature.[2] |

| Predicted Solubility | - Water: Poorly soluble. - Organic Solvents: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol). - Aqueous Base: Soluble. | The carboxylic acid moiety imparts slight polarity but is dominated by the aromatic ring and CF₃ group. Solubility in methanol is noted for similar compounds.[3] The acidic proton allows for salt formation in basic solutions, significantly increasing aqueous solubility. |

| Hygroscopicity | Potentially hygroscopic. | A related compound, (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, is noted to be hygroscopic.[3] |

Safety and Handling Precautions

The trifluoromethylphenylacetic acid scaffold and related structures are classified as irritants.[4][5] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

-

Engineering Controls : Always handle the dry powder and concentrated solutions inside a certified chemical fume hood to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart), and chemical splash goggles at all times.[6][7]

-

Handling : Avoid generating dust when weighing and handling the solid material.[7] Ensure all containers are clearly labeled.[6] After handling, wash hands thoroughly.[8]

General Handling Workflow

The following diagram outlines the essential safety workflow for handling the compound from receipt to disposal.

Caption: Figure 1. A flowchart for the safe handling of the compound.

Protocols for Reconstitution and Dissolution

The choice of solvent is critical and depends entirely on the downstream application. For in vitro cell-based assays, DMSO is a common choice, while for chemical reactions or certain analytical methods, other organic solvents may be preferred.

Solvent Selection Guide

This decision tree helps in selecting the appropriate solvent system based on experimental requirements.

Caption: Figure 2. A guide to selecting the optimal solvent.

Protocol 3.1: Dissolving in Anhydrous DMSO

-

Rationale : Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent for creating high-concentration stock solutions that can be easily diluted into aqueous media for biological assays.

-

Materials :

-

2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid (dry powder)

-

Anhydrous, sterile-filtered DMSO

-

Sterile, amber glass vial with a PTFE-lined cap

-

-

Procedure :

-

Preparation : Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation, as the compound may be hygroscopic.[3]

-

Weighing : In a chemical fume hood, accurately weigh the desired amount of the compound and transfer it to the amber vial.

-

Solvent Addition : Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock from 2.34 mg of powder, add 1 mL of DMSO).

-

Dissolution : Secure the cap and vortex the solution for 30-60 seconds. If necessary, gentle warming in a water bath (37°C) or brief sonication can be used to facilitate dissolution.

-

Verification : Visually inspect the solution to ensure it is clear, colorless, and free of any particulates.

-

Protocol 3.2: Dissolving in Other Organic Solvents (Ethanol, Methanol, DMF)

-

Rationale : Alcohols like ethanol and methanol are common choices for many applications.[3] Dimethylformamide (DMF) is another strong polar aprotic solvent similar to DMSO. The choice depends on solvent compatibility with subsequent experimental steps.[9]

-

Procedure :

-

Follow steps 1 and 2 from Protocol 3.1.

-

Add the calculated volume of the chosen solvent (e.g., 100% Ethanol).

-

Secure the cap and vortex. Sonication can be applied if dissolution is slow.

-

Visually inspect the solution for clarity.

-

Protocol 3.3: Preparing Aqueous Stock Solutions via Salt Formation

-

Rationale : As a carboxylic acid, the compound's aqueous solubility is very low. It can be significantly increased by deprotonating the carboxylic acid with a base (e.g., Sodium Hydroxide, NaOH) to form a highly soluble sodium carboxylate salt.

-

Materials :

-

Compound powder

-

1 M NaOH solution

-

High-purity water (e.g., Milli-Q®)

-

Sterile polypropylene or glass vial

-

-

Procedure :

-

Weigh the compound and place it in the vial.

-

Add a volume of high-purity water slightly less than the final desired volume. The compound will likely remain as a suspension.

-

Titration : While stirring or vortexing, add the 1 M NaOH solution dropwise. Add just enough base (approximately 1 molar equivalent) until the solid completely dissolves. The solution should become clear.

-

Volume Adjustment : Add high-purity water to reach the final target volume and concentration.

-

pH Check (Optional) : Check the pH of the final solution. It should be neutral to slightly basic. Adjust if necessary for your specific application.

-

Verification : Ensure the final solution is clear and free of particulates.

-

Storage and Stability of Stock Solutions

Proper storage is crucial to prevent degradation and maintain the activity of the compound. For structurally related fluorinated compounds, storage in a cool, dry, and dark place is recommended.[1][6][7]

Table 2: Recommended Storage Conditions for Stock Solutions.

| Solvent | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) | Key Considerations |

|---|---|---|---|

| DMSO | 4°C, protected from light | -20°C or -80°C, protected from light | DMSO freezes at ~18.5°C. Use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[10] |

| Ethanol / Methanol | 4°C, protected from light | -20°C, protected from light | Ensure vials are tightly sealed to prevent solvent evaporation. |

| Aqueous (as salt) | 4°C, protected from light | -20°C | Aqueous solutions are more susceptible to microbial growth. For long-term storage, consider sterile filtering the solution into sterile vials before freezing. |

-

General Stability Principles :

-

Light Sensitivity : Aromatic compounds can be light-sensitive. Always store solutions in amber vials or wrap clear vials in aluminum foil.

-

Hydrolysis : The trifluoromethyl group is generally stable, but repeated exposure to moisture, especially at non-neutral pH, should be avoided. Store solutions in tightly sealed containers with inert gas (Argon or Nitrogen) if possible for long-term storage.[3]

-

Incompatibilities : Keep away from strong oxidizing agents.[3][10]

-

References

-

PubChem. 2-Methoxyphenylacetic acid compound summary. [Link]

- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Link]

-

PMC. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

- Google Patents.

-

ACS Publications. Total Synthesis of Okeaniamide A | Organic Letters. [Link]

-

ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (R)-(+)-α-甲氧基-α-三氟甲基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solution Stability of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid

Welcome to the technical support center for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and mitigate stability challenges in your experiments.

Understanding the Stability Profile of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid

2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid possesses several structural features that influence its stability in solution. The carboxylic acid moiety is susceptible to pH-dependent ionization, which can impact solubility and reactivity. The methoxy group on the phenyl ring is an electron-donating group that can influence the molecule's susceptibility to oxidation. Conversely, the trifluoromethyl group is a strong electron-withdrawing group that can affect the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring.

A proactive approach to formulation development involves understanding the potential degradation pathways. Based on the chemical structure, the primary modes of degradation to consider are hydrolysis, oxidation, and photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in solution?

A1: Based on its functional groups, the compound is susceptible to the following degradation pathways:

-

Hydrolysis: The carboxylic acid itself is generally stable to hydrolysis. However, if formulated as an ester prodrug, this ester linkage would be susceptible to acid- and base-catalyzed hydrolysis.

-

Oxidation: The methoxy group can be a site for oxidative degradation, potentially leading to the formation of phenolic derivatives or further oxidation products.[1] The presence of oxygen, metal ions, or peroxides can initiate or catalyze these reactions.

-

Photodegradation: Aromatic compounds, particularly those with electron-donating and withdrawing substituents, can be susceptible to degradation upon exposure to light, especially UV radiation.[2] Photodegradation of trifluoromethyl-substituted phenylacetic acids can lead to decarboxylation.[3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor governing the stability of carboxylic acid-containing drugs.[4] For 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid, the carboxylic acid group will exist in its protonated (less soluble, neutral) form at low pH and its deprotonated (more soluble, anionic) carboxylate form at higher pH. The ionization state can influence its susceptibility to degradation. For instance, the ionized form might be more susceptible to certain oxidative reactions. It is crucial to determine the pH-stability profile to identify the optimal pH range for maximum stability.

Q3: What are the initial signs of degradation I should look for in my solution?

A3: Initial signs of degradation can include:

-

A change in the color or clarity of the solution.

-

The appearance of new peaks or a decrease in the main peak area in your HPLC chromatogram.

-

A shift in the pH of the solution over time.

-

The formation of precipitates.

Q4: Are there any specific excipients that are known to improve the stability of similar compounds?

A4: Yes, several excipients can be employed to enhance stability:

-

Buffers: To maintain the pH within a stable range, citrate, acetate, and phosphate buffers are commonly used.[2][4][5][6][7][8]

-

Antioxidants: To prevent oxidative degradation, antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and sodium metabisulfite can be added.[9] The choice of antioxidant will depend on the formulation's properties (e.g., aqueous vs. organic).

-

Chelating Agents: Metal ions can catalyze oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[2]

Troubleshooting Guide for Stability Issues

This section provides a structured approach to diagnosing and resolving common stability problems encountered during your experiments.

| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |

| Rapid decrease in parent compound concentration (confirmed by HPLC) | Chemical Degradation (Hydrolysis, Oxidation) | 1. pH-Stability Profile: Determine the compound's stability at different pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH range. 2. Buffer Selection: Incorporate a suitable buffer system (e.g., citrate, phosphate) to maintain the pH in the desired range.[4][5][6][7][8] 3. Antioxidant Addition: If oxidation is suspected, add an antioxidant (e.g., BHT for non-aqueous, ascorbic acid for aqueous solutions).[9] 4. De-oxygenate Solutions: Purge solutions with an inert gas like nitrogen or argon to remove dissolved oxygen. |

| Color change in the solution (e.g., yellowing) | Oxidative Degradation or Photodegradation | 1. Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[2] 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (nitrogen or argon). 3. Antioxidant Screening: Evaluate the effectiveness of different antioxidants in preventing color formation. |

| Formation of precipitate | Poor Solubility or Degradation to an Insoluble Product | 1. Solubility Assessment: Determine the solubility of the compound as a function of pH and temperature. 2. Co-solvent Addition: If solubility is an issue, consider adding a co-solvent (e.g., ethanol, propylene glycol, PEG 400), ensuring compatibility with your experimental system. 3. pH Adjustment: Adjust the pH to a range where the compound is more soluble (typically higher pH for carboxylic acids). |

| Inconsistent results between experiments | Variability in Solution Preparation or Storage Conditions | 1. Standardize Procedures: Ensure consistent solution preparation methods, including the order of addition of components. 2. Control Storage Conditions: Store all solutions under identical and controlled conditions (temperature, light exposure). 3. Freshly Prepare Solutions: If the compound is unstable in solution, prepare solutions fresh before each experiment. |

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 4 hours.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

-

Photodegradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

-

-

Sample Analysis:

-

At specified time points, withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze by a stability-indicating HPLC method.

-

Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Starting HPLC Parameters:

| Parameter | Recommendation |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm and 270 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Method Development Workflow:

Caption: HPLC Method Development Workflow.

Visualization of Key Concepts

Potential Degradation Pathways

The following diagram illustrates the likely sites of degradation on the 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid molecule.

Caption: Potential degradation sites on the molecule.

General Strategy for Solution Stabilization

This workflow outlines a systematic approach to improving the stability of your compound in solution.

Caption: Workflow for improving solution stability.

References